molecular formula C22H18O6 B11306167 methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate

methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate

Cat. No.: B11306167
M. Wt: 378.4 g/mol
InChI Key: HVWXPTMRELPHGA-UHFFFAOYSA-N
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Description

Methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate is a fused heterocyclic compound featuring a pyranochromene core substituted with a benzoate ester at position 2 and methyl groups at positions 5 and 10. The pyrano[2,3-f]chromene scaffold is characterized by a bicyclic system with two ketone groups (4,8-dioxo) contributing to its electron-deficient nature, which influences reactivity and intermolecular interactions . This compound is structurally related to coumarin derivatives, which are known for fluorescence and biological activities . Its synthesis typically involves multi-step reactions, including formylation and condensation steps, as seen in analogous pyrano[2,3-f]chromene derivatives .

Properties

Molecular Formula

C22H18O6

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 4-(5,10-dimethyl-4,8-dioxo-2,3-dihydropyrano[2,3-h]chromen-2-yl)benzoate

InChI

InChI=1S/C22H18O6/c1-11-8-17-20(12(2)9-18(24)27-17)21-19(11)15(23)10-16(28-21)13-4-6-14(7-5-13)22(25)26-3/h4-9,16H,10H2,1-3H3

InChI Key

HVWXPTMRELPHGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate typically involves the following steps:

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyranochromene core.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of activating groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate involves its interaction with cellular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares its pyrano[2,3-f]chromene backbone with several analogs but differs in substituents and functional groups:

Compound Name Key Substituents Structural Features Reference
Methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate 5,10-dimethyl; 4,8-dioxo; benzoate ester at C2 Electron-deficient core; planar structure; ester group enhances lipophilicity
8-Methyl-4-phenyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione Phenyl at C4; methyl at C8; no benzoate ester Fluorescence properties due to extended conjugation
3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b) Methoxybenzoyl at C3; methyl at C7 Reduced conjugation compared to pyrano[2,3-f] systems
2-(2-Furyl)-3-methyl-4-oxo-4H,8H-pyrano[2,3-f]chromene-9-carbonitrile Furyl at C2; cyano at C9 Electron-withdrawing cyano group increases reactivity

Physicochemical Properties

Substituents critically influence solubility, stability, and spectroscopic profiles:

Compound Melting Point (°C) IR/NMR Key Data Bioactivity (if reported) Reference
Target compound Not reported Predicted: C=O stretches (~1670 cm⁻¹), aromatic protons (δ 7.5–8.2 ppm) Unknown (analogs show anticancer/anti-HIV)
4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (17) 129–130 IR: 1670 cm⁻¹ (C=O), 3385 cm⁻¹ (NH); 1H NMR: δ 7.56 (pyrrole H) Antimicrobial (hypothesized)
8-Methyl-4-phenyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione Not reported Fluorescence emission at 450–500 nm Fluorescent probe applications
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Not reported 1H NMR: δ 3.85 (piperazine CH2), 8.1–8.3 (quinoline protons) Not reported

Biological Activity

Methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyranochromene moiety. Its molecular formula is C18H18O5C_{18}H_{18}O_5, and it features functional groups that may contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrate that the compound can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (breast)< 1.0Induction of apoptosis via DNA damage
A549 (lung)> 10Resistance due to esterase activity
HeLa (cervical)< 1.0Cell cycle arrest at G2/M phase

The observed cytotoxicity is attributed to the compound's ability to induce double-strand breaks in DNA, leading to apoptosis in sensitive cancer cells .

The antitumor effects of the compound are linked to its interaction with cellular pathways involved in apoptosis and cell cycle regulation. Specific findings include:

  • DNA Damage : The compound induces DNA double-strand breaks which are critical for triggering apoptotic pathways.
  • Esterase Activity : The variability in sensitivity among different cell lines (e.g., A549 cells show resistance) is associated with the presence of esterases that can hydrolyze the methyl ester group of the compound .

Case Studies

  • In Vivo Studies : In animal models, administration of this compound resulted in significant tumor size reduction without noticeable toxicity. This suggests a favorable therapeutic index.
  • Clinical Relevance : A study involving xenograft models demonstrated that higher doses led to a dose-dependent reduction in tumor volume compared to controls. The absence of systemic toxicity indicates potential for clinical application in oncology .

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